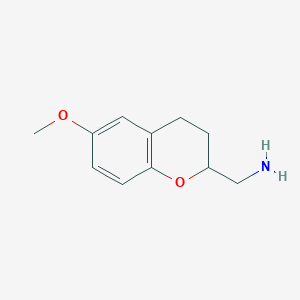
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is an organic compound belonging to the class of 1-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine typically involves the reaction of 6-methoxy-3,4-dihydro-2H-chromen-2-one with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where the chromenone is reacted with methanamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, oxo derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(6-methoxy-3,4-dihydro-2H-chromen-7-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of an amine group.
(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine: This compound has a similar methanamine group but a different core structure.
(6-methyl-3,4-dihydro-2H-chromen-2-yl)methylphosphinate: This compound has a phosphinate group instead of a methanamine group .
Uniqueness
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-chromen-2-yl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-4-5-11-8(6-9)2-3-10(7-12)14-11/h4-6,10H,2-3,7,12H2,1H3 |
InChI Key |
AXJVRESUYVYSDH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















